molecular formula C8H12N2O2 B12499166 (S,S)-Me-Bisbox

(S,S)-Me-Bisbox

Cat. No.: B12499166
M. Wt: 168.19 g/mol
InChI Key: LPLHQOJOWVSLQY-UHFFFAOYSA-N
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Description

(S,S)-Me-Bisbox is a chiral ligand used in asymmetric synthesis and catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Me-Bisbox typically involves the reaction of a chiral diol with a suitable phosphine source. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane. The process may require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the desired enantioselectivity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S,S)-Me-Bisbox undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

(S,S)-Me-Bisbox has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (S,S)-Me-Bisbox involves its ability to coordinate with metal centers in catalytic complexes. This coordination induces a chiral environment, which facilitates the enantioselective transformation of substrates. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,S)-Me-Bisbox include other chiral ligands such as:

    (R,R)-Me-Bisbox: The enantiomer of this compound, used in similar applications but with opposite enantioselectivity.

    BINAP: A widely used chiral ligand in asymmetric catalysis.

    DIPAMP: Another chiral ligand known for its high enantioselectivity in hydrogenation reactions.

Uniqueness

This compound is unique due to its specific chiral environment and its ability to induce high enantioselectivity in a wide range of reactions. Its versatility and effectiveness in various catalytic processes make it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-methyl-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H12N2O2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h5-6H,3-4H2,1-2H3

InChI Key

LPLHQOJOWVSLQY-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)C2=NC(CO2)C

Origin of Product

United States

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